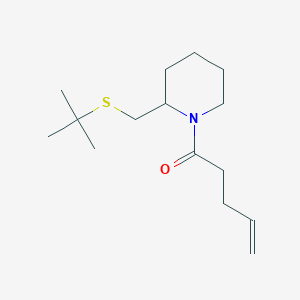

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one

Description

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one is a piperidine-derived compound featuring a tert-butylthio-methyl substituent at the 2-position of the piperidine ring and a pent-4-en-1-one moiety. The compound’s synthesis likely involves coupling reactions between functionalized piperidine precursors and activated carbonyl intermediates, as inferred from analogous synthetic routes .

Properties

IUPAC Name |

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NOS/c1-5-6-10-14(17)16-11-8-7-9-13(16)12-18-15(2,3)4/h5,13H,1,6-12H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJLKBMXVOEILV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the tert-butylthio group: This step involves the substitution of a hydrogen atom on the piperidine ring with a tert-butylthio group, often using tert-butylthiol and a suitable catalyst.

Attachment of the pent-4-en-1-one moiety: This step involves the addition of the pent-4-en-1-one group to the piperidine ring, typically through a nucleophilic substitution reaction.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the compound into different derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Backbones

Piperidine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to interact with biological targets. Below is a comparative analysis of key analogues:

Key Observations:

- Synthetic Complexity : The target compound’s synthesis is less documented than analogues like MK45, which involve multi-step functionalization of piperazine or pyridine rings .

- Biological Relevance : While MK45 and Compound 27 are explicitly linked to therapeutic targets (e.g., CNS disorders, kinases), the biological role of the tert-butylthio-methyl group remains speculative without direct data.

Functional Group Comparison

- Thiophene vs. tert-Butylthio : Thiophene-containing analogues (e.g., Compound 27) exhibit π-π stacking interactions with aromatic residues in receptors, whereas the tert-butylthio group may act as a steric shield or influence redox properties .

- Pent-4-en-1-one Motif : This α,β-unsaturated ketone is common across analogues and may participate in Michael addition reactions or serve as a hydrogen-bond acceptor in target binding .

Notes and Limitations

Data Availability : Direct experimental data (e.g., NMR, bioactivity) for the target compound are scarce, necessitating reliance on structural analogues for comparison .

Biological Activity

1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one is a synthetic organic compound characterized by its unique piperidine structure, which is modified with a tert-butylthio group and a pent-4-en-1-one moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on available research findings, case studies, and comparative analysis with similar compounds.

Molecular Structure

- Molecular Formula: C15H27NOS

- Molecular Weight: 269.45 g/mol

- CAS Number: 2034536-43-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The proposed mechanism includes the modulation of apoptotic pathways and the inhibition of cell proliferation through interaction with specific molecular targets involved in cell cycle regulation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can reduce levels of pro-inflammatory cytokines in cellular models, thereby mitigating inflammation. This effect may be beneficial in treating conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Piperine | Antioxidant, anti-inflammatory | Modulates inflammatory pathways |

| Evodiamine | Anticancer | Induces apoptosis via mitochondrial pathways |

| Matrine | Antiviral, anticancer | Inhibits viral replication and induces apoptosis |

The presence of the tert-butylthio group in this compound is believed to enhance its lipophilicity and biological activity compared to these other compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL. The study concluded that the compound could be developed into a new class of antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro experiments performed on MCF7 (breast cancer) and HT29 (colon cancer) cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that apoptosis was significantly increased in treated cells compared to controls.

Case Study 3: Inflammation Model

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in serum levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.